![molecular formula C6H3LiN4O2 B13509592 Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The unique structure of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate makes it a subject of interest for researchers aiming to develop new therapeutic agents and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction is regioselective and can be carried out in a one-pot method . The reaction conditions usually involve heating the reactants in a suitable solvent under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Selective reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted triazolopyrimidines. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent. It can inhibit nitric oxide and tumor necrosis factor-α production, making it useful for treating neurodegenerative diseases.
Agriculture: Triazolopyrimidines, including this compound, have been studied for their herbicidal and antifungal properties.
Industrial Applications: The compound can be used as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including anticancer and antiviral properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activities, including CDK2 inhibition for cancer treatment.
Uniqueness
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is unique due to its lithium ion, which can enhance its biological activity and stability. The presence of the lithium ion differentiates it from other triazolopyrimidines and contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C6H3LiN4O2 |
|---|---|
Molecular Weight |
170.1 g/mol |
IUPAC Name |
lithium;[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Li/c11-6(12)4-1-5-7-2-9-10(5)3-8-4;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
DNMXWEFTLDJVTB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(N=CN2C1=NC=N2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one](/img/structure/B13509525.png)
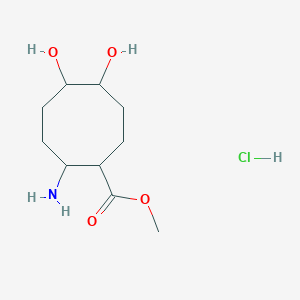

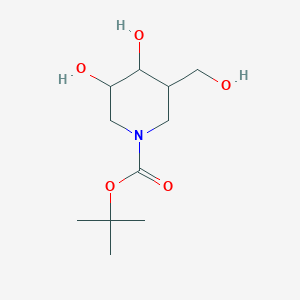
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)

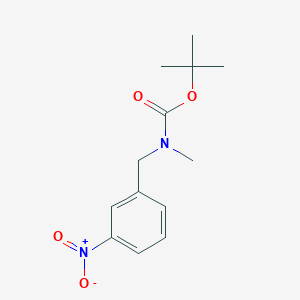
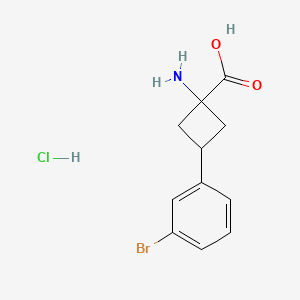
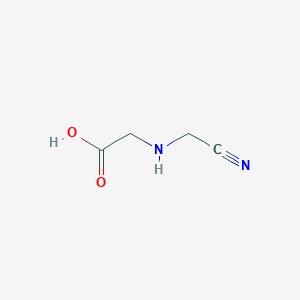
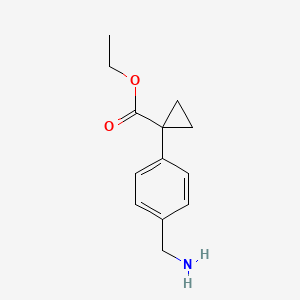
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)

